ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule .
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own set of reactants and conditions. The overall yield and efficiency of the synthesis are important considerations. Common methods of synthesis include functional group transformations, formation and breaking of carbon-carbon bonds, oxidation, and reduction .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed three-dimensional structures .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions. The conditions under which these reactions occur and the products formed are also part of this analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Hydrogen Bonding Patterns and Crystal Structures
Research has been conducted to understand the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, which can include compounds similar to the one you're inquiring about. Such studies offer insights into the molecular and crystal structures, demonstrating how these compounds form hydrogen-bonded dimers and how these interactions influence their crystal packing and stability (Senge & Smith, 2005).
Spectroscopic Characterization and Dimer Formation
There's research focusing on the spectroscopic characterization of pyrrole-containing compounds, revealing how dimer formation occurs in the solid state through hydrogen bonding. Such studies are crucial for understanding the chemical and physical properties of these compounds (Singh et al., 2014).
Synthesis and Interactions Analysis
The synthesis and detailed interactions analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been explored, highlighting methods for synthesizing novel derivatives and analyzing their multiple interactions through spectroscopy and quantum chemical calculations (Singh et al., 2013).
Microwave-Accelerated Synthesis
Innovations in synthesis techniques, such as microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, have been developed to improve the efficiency and yield of such compounds. These methods highlight the role of microwave energy in facilitating quicker reactions, which are crucial in synthesizing complex molecules (Regourd et al., 2006).
Quantum Chemical Studies
Quantum chemical studies provide a deep understanding of the molecular structure, reactivity, and potential applications of pyrrole derivatives in fields like non-linear optical materials. These studies employ techniques such as density functional theory (DFT) to predict and analyze the electronic properties and reactivity of these compounds (Singh et al., 2014; Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-6-25-20(24)18-14(4)17(15(5)21-18)19(23)22(13(2)3)12-16-10-8-7-9-11-16/h7-11,13,21H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLYWSVBDEWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(CC2=CC=CC=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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